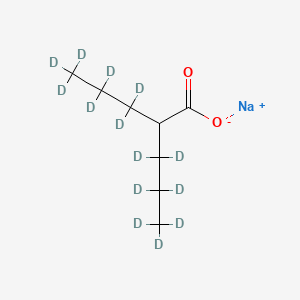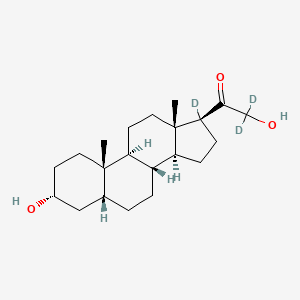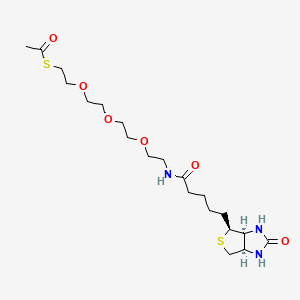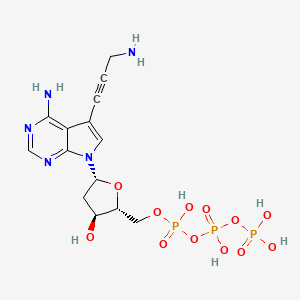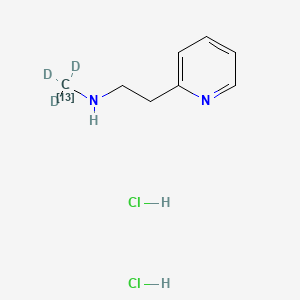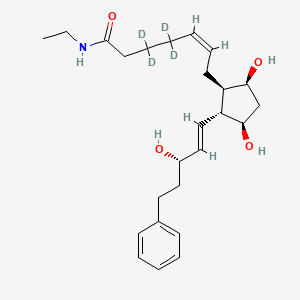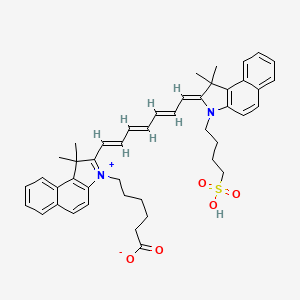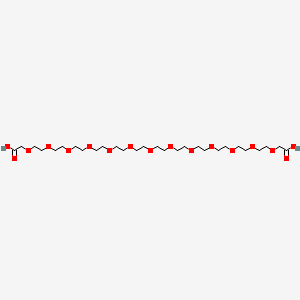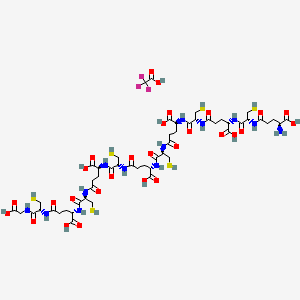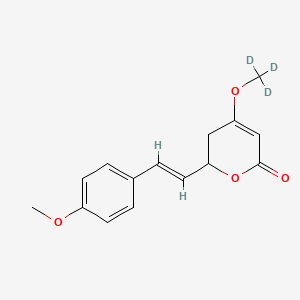
Iodo-PEG12-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iodo-PEG12-acid: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound plays a crucial role in joining two essential ligands, facilitating the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Iodo-PEG12-acid typically involves the iodination of polyethylene glycol (PEG) chainsThe reaction conditions often include the use of iodinating agents such as iodine monochloride or N-iodosuccinimide, in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound involves large-scale iodination processes, ensuring high purity and yield. The process is optimized to minimize by-products and maximize the incorporation of iodine atoms into the PEG chains. The final product is purified using techniques such as column chromatography and recrystallization .
化学反応の分析
Types of Reactions: Iodo-PEG12-acid primarily undergoes substitution reactions due to the presence of the iodine atom. These reactions include nucleophilic substitution, where the iodine atom is replaced by other nucleophiles such as amines or thiols .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or sodium hypochlorite in aqueous or organic solvents.
Major Products: The major products formed from these reactions include azido-PEG12-acid and thiol-PEG12-acid, which are further used in the synthesis of various bioactive molecules .
科学的研究の応用
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins.
Biology: Employed in the study of protein-protein interactions and the development of targeted therapies.
Medicine: Utilized in the design of novel therapeutic agents for the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Applied in the production of advanced materials and drug delivery systems.
作用機序
Iodo-PEG12-acid functions as a linker in PROTACs, which are designed to degrade specific target proteins. The mechanism involves the binding of one ligand to the target protein and the other ligand to an E3 ubiquitin ligase. This brings the target protein in close proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
類似化合物との比較
- Iodo-PEG4-acid
- Iodo-PEG8-acid
- Iodo-PEG16-acid
Comparison: Iodo-PEG12-acid is unique due to its specific chain length, which provides an optimal balance between flexibility and stability in PROTAC synthesis. Compared to shorter or longer PEG linkers, this compound offers improved solubility and better pharmacokinetic properties, making it a preferred choice in many applications .
特性
分子式 |
C27H53IO14 |
|---|---|
分子量 |
728.6 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C27H53IO14/c28-2-4-32-6-8-34-10-12-36-14-16-38-18-20-40-22-24-42-26-25-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-31-3-1-27(29)30/h1-26H2,(H,29,30) |
InChIキー |
HVQAOUKMDSUZIX-UHFFFAOYSA-N |
正規SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCI)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


